Cas no 81323-58-2 (N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester)

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester는 보호기로 변형된 아미노산 유도체로, 유기 합성 및 펩타이드 화학에서 중요한 중간체입니다. 이 화합물은 tert-Butoxycarbonyl (Boc) 그룹으로 아민기를 보호하고, tert-Butyl 에스터로 카르복실기를 보호하여 선택적 반응을 가능하게 합니다. (S)-구조는 광학적 순도를 보장하며, 생체 활성 펩타이드 합성에 적합합니다. 높은 화학적 안정성과 용해성으로 다양한 반응 조건에서 사용될 수 있으며, 특히 산성 조건에서 Boc 보호기의 제거가 용이합니다. 펩타이드 결합 형성 시 부반응을 최소화하는 특징이 있어, 복잡한 분자 구조 합성에 유용합니다.
N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester structure
81323-58-2 structure
Product Name:N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
CAS 번호:81323-58-2
MF:C13H25NO5
메가와트:275.341304540634
MDL:MFCD08275190
CID:1027724
PubChem ID:11054918
Update Time:2025-06-30

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester 화학적 및 물리적 성질

이름 및 식별자

    • (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
    • (S)-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-4-HYDROXYBUTANOATE
    • Boc-Hse-OtBu
    • N-(tert-Butoxycarbonyl)-(S)-homoserine tert-butyl ester
    • tert-butyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
    • (2S)-tert-butyl 2-[N-Boc-amino]-4-hydroxybutanoate
    • (S)-4-tert-butyl-2-(tert-butoxycarbonylamino)-4-hydroxybutanoate
    • 2(S)-2-tert-butoxycarbonylamino-4-hydroxybutyric acid tert-butyl ester
    • Boc-L-homoserine-OtBu
    • tert-butyl (S)-N-(tert-butoxycarbonyl)homoserine
    • tert-butyl L-2-(tert-butoxycarbonyl)amino-4-hydroxy-butyrate
    • tert-butyl N-(tert-butoxycarbonyl)-L-homoserinate
    • NW-09-15-1
    • N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester (ACI)
    • (S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
    • MFCD08275190
    • t-butyl (2S)-2-(tert-butoxycarbonylamino)-4-hydroxybutanoate
    • SCHEMBL1343403
    • 81323-58-2
    • BOC-L-homoserine t-butyl ester
    • WFSWHDJTFHDJFE-VIFPVBQESA-N
    • tert-butyl (tert-butoxycarbonyl)-L-homoserinate
    • (S)-tert-butyl2-(tert-butoxycarbonylamino)-4-hydroxybutanoate
    • DTXSID40453576
    • BS-25939
    • TERT-BUTYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-HYDROXYBUTANOATE
    • EX-A3316-1
    • N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester;(S)-tert-Butyl 2-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoate
    • N-Boc-L-Homoserine tert-butyl ester
    • DB-002339
    • N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
    • MDL: MFCD08275190
    • 인치: 1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1
    • InChIKey: WFSWHDJTFHDJFE-VIFPVBQESA-N
    • 미소: [C@@H](CCO)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

계산된 속성

  • 정밀분자량: 275.17300
  • 동위원소 질량: 275.17327290g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 19
  • 회전 가능한 화학 키 수량: 9
  • 복잡도: 314
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.5
  • 토폴로지 분자 극성 표면적: 84.9Ų

실험적 성질

  • 밀도: 1.072
  • 비등점: 393.353℃ at 760 mmHg
  • 플래시 포인트: 191.693 °C
  • PSA: 84.86000
  • LogP: 1.99470

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester 세관 데이터

  • 세관 번호:2924199090
  • 세관 데이터:

    ?? ?? ??:

    2924199090

    개요:

    2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??,,,포장

    요약:

    2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM244421-1g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
81323-58-2 95%
1g
$438 2021-06-09
Fluorochem
229007-250mg
S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
81323-58-2 95%
250mg
£349.00 2022-02-28
Fluorochem
229007-1g
S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
81323-58-2 95%
1g
£1000.00 2022-02-28
Chemenu
CM244421-1g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
81323-58-2 95%
1g
$438 2024-07-23
abcr
AB450144-250 mg
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, 95% (Boc-L-Hse-OtBu); .
81323-58-2 95%
250MG
€545.10 2023-07-18
eNovation Chemicals LLC
Y0998580-5g
tert-butyl (tert-butoxycarbonyl)-L-homoserinate
81323-58-2 95%
5g
$1450 2023-05-16
TRC
B692910-1000mg
N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
81323-58-2
1g
$ 1470.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N22770-0.25g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
81323-58-2 97%
0.25g
¥1359.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N22770-0.5g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
81323-58-2 97%
0.5g
¥2029.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N22770-1g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
81323-58-2 97%
1g
¥3009.0 2024-07-19

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium bisulfate Solvents: Water
1.2 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
1.3 Reagents: Sodium borohydride Solvents: Water
참조
A new efficient synthesis of nicotianamine and 2'-deoxymugineic acid
Shioiri, Takayuki; et al, Heterocycles, 1997, 44, 519-530

합성 방법 2

반응 조건
1.1 Reagents: Ozone Solvents: Dichloromethane ;  rt → -50 °C; 2 h, -50 °C → rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 4 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Access to any site-directed isotopomer of methionine, selenomethionine, cysteine, and selenocysteine - use of simple, efficient modular synthetic reaction schemes for isotope incorporation
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (13), 2905-2913

합성 방법 3

반응 조건
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.3 Solvents: Dichloromethane ,  Tetrahydrofuran ;  overnight, rt
참조
Chemical synthesis of disulfide surrogate peptides by using beta-carbon dimethyl modified diaminodiacids
Cui, Ji-Bin; et al, Organic & Biomolecular Chemistry, 2021, 19(41), 9021-9025

합성 방법 4

반응 조건
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  10 min, rt
참조
Facile synthesis of Fmoc-protected phosphonate pSer mimetic and its application in assembling a substrate peptide of 14-3-3 ζ
Kang, Jie; et al, Tetrahedron Letters, 2017, 58(26), 2551-2553

합성 방법 5

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C; 36 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
참조
Alanine serine cysteine transporter (ASCT) substrate binding site properties probed with hydroxyhomoserine esters
Ndaru, Elias ; et al, Journal of Physical Organic Chemistry, 2022, 35(11),

합성 방법 6

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide
2.1 Reagents: Ozone Solvents: Dichloromethane ;  rt → -50 °C; 2 h, -50 °C → rt
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 4 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water
참조
Access to any site-directed isotopomer of methionine, selenomethionine, cysteine, and selenocysteine - use of simple, efficient modular synthetic reaction schemes for isotope incorporation
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (13), 2905-2913

합성 방법 7

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ;  overnight, rt
2.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 0 °C; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  10 min, rt
참조
Facile synthesis of Fmoc-protected phosphonate pSer mimetic and its application in assembling a substrate peptide of 14-3-3 ζ
Kang, Jie; et al, Tetrahedron Letters, 2017, 58(26), 2551-2553

합성 방법 8

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  4 h, -15 - 0 °C
참조
[18F](2S,4S)-4-(3-Fluoropropyl)glutamine as a Tumor Imaging Agent
Wu, Zehui; et al, Molecular Pharmaceutics, 2014, 11(11), 3852-3866

합성 방법 9

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 50 psi, rt
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 - -5 °C
2.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 4 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, cooled
참조
Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents
Wang, Limin; et al, Nuclear Medicine and Biology, 2012, 39(7), 933-943

합성 방법 10

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium borohydride Solvents: Water
참조
Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH
Perich, John W., International Journal of Peptide & Protein Research, 1994, 44(3), 288-94

합성 방법 11

반응 조건
1.1 Reagents: Methyl chloroformate ,  4-Methylmorpholine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 0 °C → rt; 10 min, rt
참조
Novel thiol- and thioether-containing amino acids: cystathionine and homocysteine families
Longobardo, Luigi; et al, Amino Acids, 2013, 44(2), 443-448

합성 방법 12

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ;  48 h, 5 atm, rt
참조
Crystal structure analysis and reactivity of N-alkyl- and N-acyldioxathiazinanes
Galaud, Fabrice; et al, Heterocycles, 2008, 76(2), 1121-1131

합성 방법 13

반응 조건
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Dimethyl sulfide
1.3 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran
참조
Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C
Rees, David O.; et al, ChemBioChem, 2007, 8(1), 46-50

합성 방법 14

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
참조
Alanine serine cysteine transporter (ASCT) substrate binding site properties probed with hydroxyhomoserine esters
Ndaru, Elias ; et al, Journal of Physical Organic Chemistry, 2022, 35(11),

합성 방법 15

반응 조건
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dimethylformamide ;  rt; 48 h, 50 °C
참조
Efficient synthesis of hydrocarbon-bridged diaminodiacids through nickel-catalyzed reductive cross-coupling
Wang, Tao; et al, Tetrahedron Letters, 2017, 58(42), 3970-3973

합성 방법 16

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water
참조
Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis
Amino, Yusuke; et al, Bioscience, 2017, 81(1), 95-101

합성 방법 17

반응 조건
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  5 min, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dimethylformamide ;  rt; 48 h, 50 °C
참조
Efficient synthesis of hydrocarbon-bridged diaminodiacids through nickel-catalyzed reductive cross-coupling
Wang, Tao; et al, Tetrahedron Letters, 2017, 58(42), 3970-3973

합성 방법 18

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
1.2 Reagents: Citric acid Solvents: Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
참조
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

합성 방법 19

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water
참조
Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis
Amino, Yusuke; et al, Bioscience, 2017, 81(1), 95-101

합성 방법 20

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Ozone Solvents: Dichloromethane
2.2 Reagents: Dimethyl sulfide
2.3 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran
참조
Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C
Rees, David O.; et al, ChemBioChem, 2007, 8(1), 46-50

합성 방법 21

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt → 60 °C; 15 h, 60 °C
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C → 0 °C
2.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 4 h, 23 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
참조
Improved enantioselective gram scale synthesis route to N-Fmoc-protected monofluoroethylglycine
Leppkes, Jakob; et al, Journal of Fluorine Chemistry, 2020, 232,

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester Raw materials

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester Preparation Products

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:81323-58-2)N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
주문 번호:A847244
인벤토리 상태:in Stock
재다:1g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:14
가격 ($):194.0/967.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:81323-58-2)N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
A847244
순결:99%/99%
재다:1g/5g
가격 ($):194.0/967.0
Email